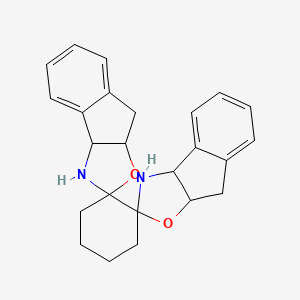

(1'R,2'R,3aS,3"aS,8aR,8"aR)-(+)-3,3",3a,3"a,8,8",8a,8"a-Octahydrodispiro{2H-indeno[1,2-d]oxazole-2,1'-cyclohexane-2',2"-[2H]indeno[1,2-d]oxazole} WOLF BISOXAZOLIDINE

CAS No.:

Cat. No.: VC16513766

Molecular Formula: C24H26N2O2

Molecular Weight: 374.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H26N2O2 |

|---|---|

| Molecular Weight | 374.5 g/mol |

| Standard InChI | InChI=1S/C24H26N2O2/c1-3-9-17-15(7-1)13-19-21(17)25-23(27-19)11-5-6-12-24(23)26-22-18-10-4-2-8-16(18)14-20(22)28-24/h1-4,7-10,19-22,25-26H,5-6,11-14H2 |

| Standard InChI Key | QRTLPEUTEFJSFH-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC2(C3(C1)NC4C(O3)CC5=CC=CC=C45)NC6C(O2)CC7=CC=CC=C67 |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Stereochemical Configuration

Wolf Bisoxazolidine is defined by its intricate spiro architecture, featuring two indenooxazole rings fused to a central cyclohexane scaffold. The IUPAC name reflects its octahydrodispiro framework, with stereochemical descriptors (1'R,2'R,3aS,3"aS,8aR,8"aR) specifying the absolute configuration of its six stereocenters . The (+)-enantiomer is the predominant form used in catalysis, as evidenced by its commercial availability from suppliers such as Leyan (Catalog No. 1176967) .

Molecular and Crystallographic Properties

The compound’s molecular formula, C₂₄H₂₆N₂O₂, corresponds to a molecular weight of 374.48 g/mol . X-ray crystallographic studies of analogous bisoxazolidines reveal a rigid, bowl-shaped geometry that preorganizes the ligand for metal coordination, enhancing stereoselectivity in catalytic cycles . This preorganization arises from the fused indenooxazole rings, which enforce a fixed dihedral angle between the oxazolidine nitrogen lone pairs, optimizing their spatial alignment for binding transition metals like copper(I) and zinc(II) .

Applications in Asymmetric Catalysis

Enantioselective Reformatsky Reactions

| Reaction Component | Condition/Value | Source |

|---|---|---|

| Catalyst Loading | 10 mol% | |

| Temperature | 25°C | |

| Enantiomeric Excess (ee) | 75–80% (aromatic aldehydes) |

Copper-Catalyzed Ynamide Additions

In the presence of Cu(OTf)₂, Wolf Bisoxazolidine facilitates the addition of terminal ynamides to isatins, producing 3-hydroxyoxindoles with 98% ee . The reaction is notable for its compatibility with unprotected isatins and scalability to gram quantities . Mechanistic studies suggest the ligand’s bisoxazolidine moieties stabilize a square-planar copper(I) intermediate, enforcing a pro-R facial selectivity during ynamide coordination .

Zinc-Mediated Alkylation of Aldehydes

Wolf Bisoxazolidine demonstrates chiral amplification in the alkylation of benzaldehyde with Et₂Zn, exhibiting a positive nonlinear effect (NLE) . Unlike traditional models (e.g., Kagan’s ML₂), enantioselectivity arises from phase distribution favoring the major ligand enantiomer in solution, enabling high ee values (>90%) even with scalemic catalyst mixtures .

Mechanistic Insights

Transition Metal Coordination

The ligand’s oxazolidine nitrogens coordinate to metals (Cu⁺, Zn²⁺) in a bidentate fashion, forming a chiral pocket that dictates substrate orientation . Density functional theory (DFT) calculations on analogous systems reveal that the ligand’s cyclohexane ring imposes a ΔG‡ difference of 2–3 kcal/mol between competing transition states, rationalizing its high enantiocontrol .

Chiral Amplification Dynamics

In alkylation reactions, Wolf Bisoxazolidine exhibits nonlinear stereoselectivity due to heterogeneous phase behavior: the major ligand enantiomer preferentially partitions into the solution phase, increasing its effective concentration . This phenomenon allows catalytic systems to achieve ≥90% ee with only 70% enantiopure ligand .

Comparative Analysis with Related Ligands

Bisoxazolidines vs. Bisoxazolines

Wolf Bisoxazolidine outperforms bisoxazoline ligands in reactions requiring steric bulk, such as ynamide additions . The saturated oxazolidine rings provide greater conformational rigidity, reducing unproductive metal-ligand dissociation events . For example, in Cu(I)-catalyzed ynamide additions, bisoxazolidines achieve 98% ee versus <20% ee for bisoxazolines under identical conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume